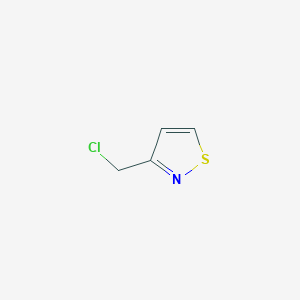

3-(Chloromethyl)isothiazole

Description

Significance of Isothiazole (B42339) Core Structures in Contemporary Organic Synthesis

The isothiazole scaffold, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry and materials science. arkat-usa.org Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antineoplastic, and hypoglycemic properties. mdpi.com The isothiazole ring is present in a limited number of natural products, such as the phytoalexins brassilexin (B120129) and sinalexin, but its synthetic derivatives have found extensive applications. thieme-connect.com

In contemporary organic synthesis, the isothiazole nucleus is recognized as a crucial pharmacophore for designing bioactive molecules. medwinpublishers.com Researchers have successfully incorporated this moiety into compounds targeting a range of biological pathways. For example, isothiazole-containing compounds have been investigated as inhibitors of the nuclear bile acid receptor FXR for potential use in treating liver diseases and as promising agents for cancer and diabetes therapy. thieme-connect.com

Halogenated isothiazoles are especially valuable as versatile synthetic intermediates. rsc.org The presence of a halogen, such as in 3-(Chloromethyl)isothiazole, provides a reactive handle for chemists to perform further chemical transformations, particularly nucleophilic substitution reactions. This reactivity allows for the construction of diverse molecular libraries for drug discovery and the development of agrochemicals. smolecule.comlookchem.com The stability and specific electronic properties of the isothiazole ring can also protect a molecule from enzymatic degradation, potentially extending its biological action. thieme-connect.com

Historical Overview of this compound Development and Initial Scholarly Investigations

The parent compound, isothiazole, was first successfully prepared and characterized in 1956, a discovery that catalyzed extensive investigation into the chemistry of this heterocyclic system. medwinpublishers.com Early synthetic strategies for the isothiazole ring often relied on cycloaddition and condensation reactions from precursors containing the necessary fragments or the chemical transformation of other heterocyclic systems, such as isoxazoles, by reacting them with reagents like phosphorus pentasulfide. medwinpublishers.com

The development of methods to create substituted isothiazoles was a critical advancement. Synthetic approaches can be broadly categorized, including intramolecular cyclization, (4+1)-heterocyclization, and (3+2)-heterocyclization, which involve combining chemical fragments to form the ring. thieme-connect.com For instance, one of the earliest methods involved the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with dimethyl acetylenedicarboxylate. medwinpublishers.com

While a singular, seminal publication detailing the first synthesis of this compound is not prominent in historical literature, its development is intrinsically linked to the broader evolution of isothiazole synthesis. The creation of functionalized isothiazoles, particularly those with reactive groups like halomethyl substituents, was a logical and necessary progression for expanding their synthetic utility. The synthesis of related compounds, such as 3-halo-isothiazole-5-carbonitriles and various benzoisothiazoles, showcases the types of ring-forming and rearrangement reactions that were being explored by chemists. rsc.org The ability to introduce a chloromethyl group, likely via chlorination of a corresponding hydroxymethyl or methyl precursor, would have been a key step, transforming the isothiazole core into a highly versatile building block for further chemical elaboration.

Current Research Trajectories and Academic Interest Surrounding this compound

Current academic research on this compound is predominantly focused on its application as a reactive intermediate in the synthesis of more complex, functional molecules. The high reactivity of the chloromethyl group makes it an excellent electrophilic site for nucleophilic substitution reactions, allowing the isothiazole moiety to be readily attached to various substrates. vulcanchem.comevitachem.comevitachem.com This strategy is a cornerstone of its use in building diverse molecular scaffolds for pharmaceutical and agrochemical research. lookchem.comnbinno.com

A primary research trajectory involves using this compound and its derivatives as building blocks in drug discovery. For instance, the general strategy of condensing chloromethyl-substituted heterocycles with nucleophiles is widely used. Research on the synthesis of 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles demonstrates this principle, where a 3-aryl-5-chloromethyl-isothiazole is condensed with 2-mercaptobenzimidazole. researchgate.net This highlights how the chloromethyl group acts as a linchpin to connect two distinct heterocyclic systems.

Furthermore, academic interest extends to creating novel conjugates with other bioactive molecules. While direct examples using this compound are specific, the utility of closely related compounds informs the research direction. For example, 4,5-dichloro-3-(chloromethyl)isothiazole has been successfully alkylated with methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate to create a conjugate containing both isothiazole and pyranone moieties. researchgate.net This research underscores a strategy where the chloromethyl isothiazole serves as a key synthon to create hybrid molecules with potentially synergistic or novel biological activities.

The table below summarizes representative research findings illustrating the synthetic utility of chloromethyl-functionalized isothiazoles and related thiazoles as reactive intermediates.

| Starting Material | Reagent(s) | Product Type | Potential Application Area |

| 3-Aryl-5-chloromethyl-isothiazole | 2-Mercaptobenzimidazole, K₂CO₃, DMF | 5-{[(1H-Benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazole | Antimicrobial, Antioxidant |

| 4,5-Dichloro-3-(chloromethyl)isothiazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, K₂CO₃, DMF | Isothiazole-pyranone conjugate | Antitumor |

| 2-Chloro-5-(chloromethyl)thiazole | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs), K₂CO₃, DMF | N,S-dialkylated DHPM-thiazole hybrids | Fungicidal, Insecticidal |

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLLMWSPBFVMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-42-7 | |

| Record name | 3-(chloromethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl Isothiazole

Classical and Established Synthetic Routes to 3-(Chloromethyl)isothiazole

Traditional methods for synthesizing this compound often rely on well-established, multi-step reaction pathways. These routes are characterized by their sequential nature, building the molecule step-by-step, or by combining pre-synthesized fragments in a convergent manner.

Multi-step Linear Syntheses and Reaction Sequences

Linear synthesis involves a sequential process where the isothiazole (B42339) core is either constructed first followed by functionalization, or a precursor already bearing the necessary side-chain is cyclized. A common and direct method for introducing the chloromethyl group is the treatment of the corresponding alcohol with a chlorinating agent. For instance, (isothiazol-3-yl)methanol can be reacted with thionyl chloride to yield this compound. researchgate.net This positions the synthesis of the precursor alcohol as the key preceding step in the linear sequence.

Another established linear approach involves the cyclization of specifically chosen precursors. The synthesis of the isothiazole ring itself can be achieved through various methods, such as the oxidation of 3-aminopropenethiones. thieme-connect.com Following the formation of the core isothiazole ring, a chloromethyl group can be introduced. While direct chloromethylation of the isothiazole ring can be challenging, related thiazole (B1198619) compounds are often synthesized via the Hantzsch thiazole synthesis, followed by chloromethylation using agents like chloromethyl methyl ether with a Lewis acid catalyst. smolecule.com Analogous multi-step sequences are foundational in the synthesis of chloromethyl-substituted heterocycles. sioc-journal.cnresearchgate.net

Convergent Synthetic Strategies Employed for the Isothiazole Scaffold

One of the primary convergent methods is the (3+2)-heterocyclization approach. thieme-connect.com This involves reacting a three-atom fragment with a two-atom fragment. For example, a compound containing a pre-formed C-C-C backbone with a chloromethyl group (or a precursor that can be easily converted to it) could be reacted with a reagent that supplies the N-S unit, such as ammonium (B1175870) thiocyanate, to form the isothiazole ring. thieme-connect.com

Another strategy is (4+1)-heterocyclization, where a four-atom chain reacts with a single-atom reagent to complete the ring. thieme-connect.com A retrosynthetic analysis of the isothiazole ring highlights these cyclization methods as rational approaches to its formation. thieme-connect.com A convergent approach for the related thiazole heterocycle involves condensing thiourea (B124793) directly with a key building block like 3-bromo-2-oxopropanal O-methyl oxime, which streamlines the preparation of analogs. acs.org The development of such key building blocks is crucial for the efficient and flexible production of the final isothiazole-containing molecules. acs.org

Modern and Sustainable Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods. These modern approaches are increasingly applied to the synthesis of heterocyclic compounds like this compound.

Catalytic Syntheses for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions, reducing reaction times, and increasing yields and selectivity. For isothiazole derivatives, various catalytic systems have been explored. Copper-catalyzed cascade reactions, for example, have been used to synthesize benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur, demonstrating the power of catalysis in forming the N-S bond. mdpi.com

The use of Lewis acid catalysts, such as zinc chloride or aluminum chloride, is a well-documented method for facilitating chloromethylation reactions on heterocyclic rings. smolecule.com In some cases, organic amine catalysts are employed to prepare chlorinated isothiazole compounds. google.com A significant modern development is the use of photoredox catalysis, which allows for the synthesis of isothiazoles under mild conditions using visible light, representing an environmentally friendly alternative to traditional methods that may require harsh reagents or transition metals. rsc.org

| Catalytic System | Reaction Type | Key Advantages | Reference Example |

|---|---|---|---|

| Copper(I) or Copper(II) | N-S Bond Formation / Thiolation | Enables use of elemental sulfur; cascade reactions. | Synthesis of Benzo[d]isothiazol-3(2H)-ones mdpi.com |

| Visible Light / Photoredox | N-S Bond Formation (Radical Cyclization) | Metal-free; mild room temperature conditions; sustainable. | Synthesis of Isothiazoles from α-imino-oxy acids rsc.org |

| Lewis Acids (e.g., ZnCl₂) | Chloromethylation | Activates substrates for electrophilic substitution. | Synthesis of 5-(Chloromethyl)-2-methoxy-1,3-thiazole smolecule.com |

| Organic Amine Catalysts | Chlorination | Base catalyst for reactions producing HCl. | Synthesis of 3-chloro-1,2-benzisothiazole (B19369) google.com |

Green Chemistry Principles Applied to this compound Production

Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of isothiazole and related heterocycles, these principles are applied through several strategies. bepls.com One key area is the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), which can sometimes also act as a phase-transfer catalyst. researchgate.netsmolecule.com

Microwave-assisted synthesis is another green technique that often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. thieme-connect.combepls.com Solvent-free reaction conditions, where reactants are combined without a medium, represent a significant step in waste reduction. thieme-connect.com For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones using silica (B1680970) gel-supported chromium trioxide is a preparatively promising method. thieme-connect.com Furthermore, the development of scalable continuous flow microreactors allows for precise control over reaction parameters, enhances safety when dealing with hazardous intermediates, and reduces waste, making it a key technology for sustainable chemical production. smolecule.comacs.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Formation

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing costs and by-product formation. Key parameters that are typically fine-tuned include temperature, solvent, catalyst type and loading, and the molar ratio of reactants.

For the synthesis of chlorinated isothiazole derivatives, the choice of catalyst and solvent can have a profound impact on the outcome. In the synthesis of 3-chloro-1,2-benzisothiazole, for example, different organic solvents and catalysts were tested to maximize yield. google.com The data shows that changing the solvent from chlorobenzene (B131634) to xylene and adjusting the catalyst can significantly alter the product yield. google.com Similarly, in the development of oxazole (B20620) syntheses, a thorough screening of catalysts, catalyst loading, solvents, and temperature was necessary to identify the optimal conditions, with Zn(OTf)₂ in DCE at 70°C providing the best results in one study. mdpi.com

The yield of 4-cyanoisothiazoles was found to be independent of whether the reaction was performed at room temperature for several hours or under microwave irradiation for just a few minutes, highlighting how modern techniques can dramatically improve time efficiency without sacrificing yield. thieme-connect.com

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorobenzene | Tetramethylurea | 80-85 | 69.1 | 98.0 |

| Chlorobenzene | Tetramethylguanidine | 85-90 | 83.2 | 98.5 |

| Xylene | N,N-Dibutylformamide | 115-120 | 79.6 | 98.5 |

| Xylene | 1,3-Dimethyl-2-imidazolidinone | 115-120 | 70.8 | 98.0 |

This systematic optimization is essential for transferring a synthetic procedure from laboratory-scale research to large-scale industrial production, ensuring the process is both robust and economically viable.

Advanced Techniques for Isolation and Purification of this compound and its Precursors

The isolation and purification of this compound and its precursors are critical steps in its synthesis, directly impacting the final product's purity, yield, and suitability for subsequent reactions. While traditional methods like simple distillation and recrystallization are employed, advanced techniques are often necessary to achieve the high purity required for many applications. These techniques address challenges such as the thermal instability of the target compound and the removal of closely related impurities. epo.orggoogle.com

Advanced purification strategies often involve a combination of chromatographic methods, specialized crystallization protocols, and improved distillation procedures. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Chromatographic Methods

Chromatography is a powerful technique for separating components of a mixture. Various chromatographic methods have been applied to the purification of isothiazole and thiazole derivatives, demonstrating their utility for isolating compounds like this compound.

Column Chromatography: This is a fundamental purification technique used to separate individual chemical compounds from mixtures. For thiazole and isothiazole derivatives, column chromatography can effectively remove byproducts and unreacted starting materials. epo.orgresearchgate.net The process involves passing the crude product through a column packed with a stationary phase (e.g., silica gel), where separation occurs based on differential adsorption of the components.

High-Performance Liquid Chromatography (HPLC): HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent at high pressure through a column with chromatographic packing material. google.com It offers higher resolution and faster separation times compared to standard column chromatography. This method is particularly useful for analyzing the purity of intermediates and final products in syntheses involving chloromethylthiazole compounds. google.com

Specialized and Industrial-Scale Chromatography: For larger-scale purification and for separating complex mixtures, more advanced chromatographic techniques are available. nih.gov While often applied to biomolecules, the principles are relevant for purifying sensitive organic compounds. These methods include:

Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. nih.gov

Size Exclusion Chromatography (SEC): Separates molecules by size. nih.gov

Steric Exclusion Chromatography (SXC): A method particularly suited for capturing large particles, it has been shown to recover 84% of infectious virus particles in a study, demonstrating its potential for high-efficiency separation. nih.gov

| Technique | Application/Principle | Reference Compound(s) | Citation |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase like silica gel. | 2-chloro-5-chloromethyl-1,3-thiazole, Dithia syn[3.3] researchgate.netevitachem.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFus2t4C5D0dfMGADI8Y-37DeLiHe8kbKMLfuD2yaZGLAOZSyXWmGNjbnfphpP_oPwoQzmdCI7X7hDlXAtcir9M89R3cKtrOVV_U6973UZ60VfBd02QEJtFh4dxUTTUKJyOCsmGazwfxA%3D%3D) heterophane | epo.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-pressure variant for high resolution and rapid purity analysis. | Thiamethoxam intermediates (involving chloromethylthiazole) | google.com |

| Steric Exclusion Chromatography (SXC) | Separates based on molecular size and shape, preventing particles from entering pores. High recovery rates. | Orf virus (demonstrates principle) | nih.gov |

Distillation and Recrystallization Enhancements

While standard methods, they can be optimized for better performance.

Distillation under Reduced Pressure: This is a common method for purifying thermally sensitive compounds like 2-chloro-5-chloromethyl-1,3-thiazole, a structurally related compound. epo.org However, its thermal instability can still lead to low purity. epo.org A significant advancement involves a pre-treatment step where the crude product is treated with a lower alcohol, such as methanol (B129727), before distillation. This process helps to decompose certain impurities, allowing for the subsequent distillation to achieve a much higher purity (e.g., 98.0%) and yield (e.g., 74%). google.com

Recrystallization: Purification of crude 2-chloro-5-chloromethyl-1,3-thiazole can be achieved by recrystallization from various organic solvents. epo.org Solvents can be selected from hydrocarbons (like hexane), ethers, aldehydes, ketones, esters (like ethyl acetate), and alcohols. epo.orggoogleapis.com The choice of solvent and control of temperature (preferably between -30°C and 0°C) are crucial for obtaining high-purity crystals. epo.org However, this method can be resource-intensive, requiring large solvent volumes and specialized equipment to handle low melting points. google.com

| Method | Conditions / Reagents | Outcome / Purity | Reference Compound | Citation |

|---|---|---|---|---|

| Pre-treatment and Distillation | Crude product treated with methanol (e.g., at 60°C for 1 hour) followed by distillation. | 98.0% purity, 74% yield | 2-chloro-5-chloromethyl-1,3-thiazole | google.com |

| Recrystallization | Organic solvents (e.g., hexane, ethyl acetate); Crystallization temperature of -30°C to 0°C. | High purity crystals | 2-chloro-5-chloromethyl-1,3-thiazole | epo.org |

Isolation of Precursors

The purity of the final product also depends on the purity of its precursors. Advanced techniques are also applied to their isolation. For instance, in the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole, the precursor 3-chloro-1-thiocyanato-2-propene can be isolated from the reaction mixture by extraction with an organic solvent such as toluene (B28343) or diethyl ether, followed by concentration under reduced pressure. googleapis.com In some processes, the subsequent intermediate, 3-chloro-1-isothiocyanato-1-propene, can be used directly without purification, or it can be isolated by similar extraction and concentration methods. epo.orggoogleapis.com

Reactivity and Reaction Mechanisms of 3 Chloromethyl Isothiazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of benzyl (B1604629) chloride, where the adjacent aromatic ring influences the reaction mechanism. Consequently, 3-(chloromethyl)isothiazole is a valuable precursor for introducing the (isothiazol-3-yl)methyl moiety into various molecular scaffolds.

Nucleophilic substitution at the chloromethyl group of this compound can theoretically proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The predominant pathway is determined by factors including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The SN2 Mechanism: As a primary alkyl halide, this compound is sterically unhindered, strongly favoring the SN2 pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents, which solvate the cation but not the nucleophile, facilitate this pathway. For this compound, reactions with nucleophiles such as amines, alkoxides, and thiolates are expected to proceed primarily via the SN2 mechanism.

The SN1 Mechanism: While less likely, an SN1 mechanism cannot be entirely discounted under specific conditions. This pathway involves a two-step process initiated by the slow, rate-determining departure of the chloride ion to form an "isothiazol-3-ylmethyl" carbocation. This intermediate would be stabilized by resonance delocalization of the positive charge into the aromatic isothiazole (B42339) ring. The subsequent step is a rapid attack of a nucleophile on the planar carbocation. Conditions that favor the SN1 pathway include the use of weak nucleophiles and polar protic solvents (e.g., water, alcohols), which can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding.

The competition between these pathways is summarized in the table below.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary > Benzylic/Allylic | Methyl > Primary > Secondary | Primary, but with benzylic-like character. SN2 is sterically favored, but the potential carbocation is resonance-stabilized. |

| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., I-, RS-, N3-, RNH2) | Reaction pathway can be controlled by the choice of nucleophile. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) | Solvent choice is a key parameter for directing the mechanism. |

| Leaving Group | Good (e.g., I-, Br-, Cl-, TsO-) | Good (e.g., I-, Br-, Cl-, TsO-) | Chloride is a competent leaving group for both pathways. |

Regioselectivity: In reactions involving this compound, regioselectivity primarily concerns the site of nucleophilic attack. For most nucleophiles, the reaction is highly regioselective for the chloromethyl carbon over the carbons of the isothiazole ring. The ring carbons are part of an aromatic system and are significantly less electrophilic than the sp³-hybridized carbon of the chloromethyl group. However, very strong nucleophiles or organometallic reagents could potentially react at the ring, though this is less common.

Stereoselectivity: The methylene carbon of the chloromethyl group is prochiral. A nucleophilic substitution reaction at this center generates a new bond, and if the introduced nucleophile leads to a new chiral center, the stereochemical outcome becomes important.

In a pure SN2 reaction , the backside attack of the nucleophile results in a specific, predictable stereochemical outcome known as inversion of configuration. If a reaction were to start with a chiral, isotopically labeled (R)-3-(chlorodeuteriomethyl)isothiazole, the product would be the (S)-enantiomer.

In a pure SN1 reaction , the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability. This leads to racemization, producing an equal mixture of both enantiomers.

Since the SN2 pathway is strongly favored for this primary substrate, transformations involving this compound are expected to be highly stereospecific, proceeding with inversion of configuration.

Reactions of the Isothiazole Ring System within this compound

The isothiazole ring is an aromatic heterocycle, exhibiting a degree of aromaticity between that of isoxazole (B147169) and pyrazole. This aromatic character allows it to undergo substitution reactions, preserving the stable ring system.

The chloromethyl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect (-I) of the electronegative chlorine atom. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted isothiazole. Despite this deactivation, the directing effect still favors substitution at the C4 position, which is para-like to the nitrogen atom and meta-like to the sulfur atom and the C3 substituent. Common EAS reactions applicable to the isothiazole core include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Sulfonation: Using fuming sulfuric acid.

Halogenation: Using halogens (e.g., Br₂, Cl₂) often in the presence of a Lewis acid, although direct halogenation is also possible.

Ring-Opening Metathesis: The cleavage of stable aromatic rings via metathesis has been a significant challenge in organic synthesis due to the high energetic cost of disrupting aromaticity. However, very recent advances in Aromatic Ring-Opening Metathesis (ArROM) have demonstrated the feasibility of cleaving aromatic and heteroaromatic rings like indoles and benzofurans using powerful molybdenum alkylidene catalysts. researchgate.netias.ac.in While this methodology has not yet been specifically reported for isothiazoles, it opens a theoretical possibility for the future transformation of the isothiazole ring in this compound into novel acyclic structures. Such a reaction would likely require a specifically designed substrate where the ring-opening is coupled with a subsequent thermodynamically favorable reaction.

Ring-Closing Metathesis (RCM): RCM is a powerful method for constructing cyclic compounds from acyclic diene precursors. This compound can serve as a foundational building block for substrates intended for RCM. For example, the chloromethyl group can be used as a handle to introduce an alkenyl chain via nucleophilic substitution. A second alkenyl chain could be introduced at another position on the isothiazole ring (e.g., C4 or C5) through a metal-catalyzed coupling reaction. The resulting diene could then undergo intramolecular RCM to synthesize novel bicyclic systems where a new ring is fused to the isothiazole core.

Metal-Catalyzed Coupling Reactions Utilizing this compound

The chloromethyl group of this compound can function as an electrophilic partner in various metal-catalyzed cross-coupling reactions. Its reactivity is analogous to that of benzylic chlorides, which are known to be effective substrates in these transformations. These reactions provide a powerful means to form new carbon-carbon bonds at the methylene position.

Common cross-coupling reactions that could utilize this compound include:

Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide, typically catalyzed by nickel or palladium complexes. The reaction of this compound with an aryl or alkyl Grignard reagent would yield the corresponding 3-substituted-methylisothiazole.

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. Organozinc reagents are known for their high functional group tolerance, making this a versatile method. Cobalt-catalyzed variants for coupling benzylic zinc reagents with aryl halides are also well-established. mdpi.com

Sonogashira Coupling: While typically used for coupling alkynes with aryl or vinyl halides, modifications of the Sonogashira reaction can sometimes be applied to sp³-hybridized halides. However, direct coupling with the chloromethyl group might be challenging and less common than other methods.

Iron-Catalyzed Coupling: More economical and sustainable iron-based catalysts have been developed for the cross-coupling of benzylic chlorides with aryl Grignard reagents or other organometallic partners. wikipedia.org

The table below summarizes potential cross-coupling reactions based on the established reactivity of analogous benzylic chlorides.

| Coupling Reaction | Catalyst System (Typical) | Nucleophilic Partner | Expected Product |

|---|---|---|---|

| Kumada | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | R-MgBr | 3-(R-methyl)isothiazole |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | R-ZnCl | 3-(R-methyl)isothiazole |

| Suzuki | Pd(OAc)₂ / Ligand | R-B(OR)₂ | Less common for sp³ halides, but possible with specific catalysts. |

| Iron-Catalyzed | FeCl₂ / Diphosphine Ligand | R-MgBr | 3-(R-methyl)isothiazole |

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While there is extensive literature on the cross-coupling of halo-isothiazoles, particularly at the 5-position, the direct participation of the 3-(chloromethyl) group in such reactions is less documented. However, by analogy to the well-established reactivity of benzylic chlorides, the potential for this compound to undergo these transformations can be inferred.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. While direct Suzuki-Miyaura coupling of 3-haloisothiazoles has been reported to be challenging, with 3-substituted isothiazoles being less reactive, the reactivity of the chloromethyl group offers an alternative handle. nih.gov Benzylic chlorides are known to participate in Suzuki-Miyaura couplings, often requiring specific catalytic systems to achieve high efficiency. rsc.orgnih.govresearchgate.net For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the coupling of benzyl chloride with arylboronic acids. researchgate.net A transition-metal-free approach for the Suzuki-type coupling of benzyl halides with boronic acids has also been developed, utilizing an organic sulfide (B99878) catalyst. acs.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Benzyl chloride | Arylboronic acid | Pd(II)/triphenylphosphine-functionalized microporous knitting aryl polymer | Diarylmethane | rsc.org |

| Benzyl bromide | Potassium aryltrifluoroborate | PdCl2(dppf)·CH2Cl2, Cs2CO3 | Diarylmethane | nih.gov |

| Benzyl chloride | Arylboronic acid | Organic sulfide catalyst (transition-metal-free) | Diarylmethane | acs.org |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While typically applied to aryl and vinyl halides, the use of benzylic chlorides has also been explored. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to provide 1,1-disubstituted olefins with high selectivity, a contrast to palladium-catalyzed variants. organic-chemistry.orgnih.govmit.eduacs.org This suggests that this compound could potentially undergo Heck-type reactions, particularly with nickel catalysis, to introduce alkenyl substituents.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The direct Sonogashira coupling of benzylic halides is less common than that of aryl halides. However, acyl Sonogashira reactions, involving the coupling of acid chlorides with terminal alkynes, are well-established. mdpi.comresearchgate.net This suggests a potential two-step strategy for the functionalization of this compound, involving its conversion to a carboxylic acid derivative followed by Sonogashira coupling.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its broad scope, including the coupling of sp3-hybridized carbon centers. Benzylic halides, including chlorides and bromides, are effective substrates in Negishi couplings for the synthesis of diarylmethanes and other functionalized molecules. nih.govorganic-chemistry.orgacs.orgnih.gov This indicates a high potential for this compound to participate in Negishi coupling reactions with various organozinc reagents.

C-H Activation and Remote Functionalization Strategies

Direct C-H activation and functionalization offer an atom-economical approach to modify organic molecules. For heterocyclic compounds like isothiazole, C-H activation can provide a direct route to functionalized derivatives without the need for pre-functionalized starting materials.

Research on the direct C-H arylation of thiazole (B1198619) derivatives has shown that regioselective functionalization at the 5-position can be achieved using palladium catalysts. researchgate.net Similarly, studies on imidazo[2,1-b]thiazole (B1210989) have demonstrated that C-H arylation can be directed to different positions by switching the metal catalyst from palladium to copper. nih.gov While specific studies on this compound are lacking, these findings suggest the potential for C-H activation at the C4 and C5 positions of the isothiazole ring. The directing effect of the 3-(chloromethyl) group in such transformations would be a key area for investigation.

Remote C-H functionalization strategies often involve the use of a directing group to activate a specific C-H bond distant from the initial reactive site. While not extensively studied for simple isothiazoles, the development of such strategies for other heterocycles suggests potential avenues for the selective functionalization of this compound at the C5 position. dmaiti.com

Radical Reactions and Photochemistry of this compound

The chloromethyl group in this compound is a potential site for radical reactions due to the relative weakness of the C-Cl bond compared to C-H bonds. Homolytic cleavage of the C-Cl bond can generate a 3-(isothiazolyl)methyl radical, which can then participate in various radical-mediated transformations. chemistrysteps.com

Radical Halogenation:

Free-radical halogenation is a common method for introducing halogen atoms into organic molecules. wikipedia.org For instance, the bromination of the methyl group at the 3-position of 3,5-dimethylisothiazole (B12978422) has been reported, proceeding via a radical mechanism. thieme-connect.com This suggests that the methylene protons of the chloromethyl group in this compound could be susceptible to further radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

Photochemistry:

Photochemical activation can induce the homolytic cleavage of the C-Cl bond in this compound, generating a chlorine radical and a 3-(isothiazolyl)methyl radical. researchgate.net These reactive intermediates can then undergo a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or other molecules, or addition to unsaturated systems. The study of chlorine-radical-mediated C-H oxygenation reactions under light irradiation provides a framework for understanding the potential photochemical reactivity of this compound. nsf.gov

Kinetic and Thermodynamic Aspects of Key Transformations Involving this compound

The reactivity of this compound is fundamentally governed by the kinetic and thermodynamic parameters of its reactions. A key factor is the bond dissociation energy (BDE) of the C-Cl bond in the chloromethyl group.

The C-Cl bond in benzylic chlorides is significantly weaker than in alkyl chlorides, making it more susceptible to both homolytic and heterolytic cleavage. youtube.com The BDE of the C-Cl bond in benzyl chloride is approximately 70 kcal/mol, which is lower than that of a typical primary alkyl chloride (e.g., chloroethane, ~84 kcal/mol). This lower BDE facilitates reactions that involve the cleavage of this bond, such as nucleophilic substitution and certain cross-coupling reactions. It can be inferred that the C-Cl bond in this compound will have a similarly reduced BDE due to the stabilization of the resulting radical or cationic intermediate by the adjacent isothiazole ring.

| Bond | Bond Dissociation Energy (kcal/mol) | Ref. |

|---|---|---|

| CH3-Cl | 84 | msu.edu |

| CH3CH2-Cl | 82 | msu.edu |

| (CH3)2CH-Cl | 81 | msu.edu |

| (CH3)3C-Cl | 80 | msu.edu |

| C6H5CH2-Cl | ~70 | - |

The kinetics of nucleophilic substitution reactions at the chloromethyl group are expected to be favorable due to the ability of the isothiazole ring to stabilize the transition state. The electron-withdrawing nature of the isothiazole ring can also influence the rate of reactions involving the ring itself, such as electrophilic or nucleophilic aromatic substitution. For instance, nucleophilic aromatic substitution on 4,5-dichloro-3-trichloromethylisothiazole has been shown to occur selectively at the 5-position, highlighting the electronic effects of the substituents on the isothiazole ring. researchgate.net

Derivatization Strategies and Functionalization of 3 Chloromethyl Isothiazole

Synthesis of 3-Substituted Isothiazole (B42339) Derivatives via Chloromethyl Group Modification

The chloromethyl group at the C3 position of the isothiazole ring is highly susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide variety of functional groups. This reactivity is the cornerstone of its use as a synthetic intermediate.

Introduction of Diverse Heteroatomic Functionalities (e.g., amines, alcohols, thiols, nitriles)

The primary mode of modifying the 3-(chloromethyl) group involves its reaction with heteroatomic nucleophiles. This straightforward alkylation allows for the facile construction of new carbon-heteroatom bonds.

Research has demonstrated the successful reaction of chloro-substituted (isothiazol-3-yl)arylchloromethanes with various O- and N-nucleophiles. For instance, derivatives like 4,5-dichloro-3-(phenylchloromethyl)isothiazole readily react with benzylamine, morpholine, and vanillin (B372448) in DMF, leading to the substitution of the chlorine atom in the chloromethylene fragment. Similarly, treatment with sodium ethoxide in ethanol (B145695) results in the corresponding ethoxy derivative. This reactivity highlights the potential for introducing amine and ether functionalities.

In a specific application, 4,5-dichloro-3-(chloromethyl)isothiazole has been used to alkylate the hydroxyl group of a comenic acid derivative, forming a new ether linkage. This reaction underscores its utility in conjugating the isothiazole moiety to other complex molecules. nih.gov

The general nucleophilicity trend, where thiols are more nucleophilic than alcohols, and amines are more nucleophilic than alcohols, applies well to these substitution reactions. amazonaws.com This suggests that a broad range of amines, alcohols/phenols (often as their more reactive alkoxide/phenoxide salts), and thiols can be employed to generate diverse libraries of 3-substituted isothiazoles. amazonaws.comgoogle.com

Table 1: Examples of Nucleophilic Substitution at the 3-(Chloromethyl) Position

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4,5-Dichloro-3-(phenylchloromethyl)isothiazole | Benzylamine | 3-(Aminomethyl)isothiazole derivative | sigmaaldrich.com |

| 4,5-Dichloro-3-(phenylchloromethyl)isothiazole | Morpholine | 3-(Morpholinomethyl)isothiazole derivative | sigmaaldrich.com |

| 4,5-Dichloro-3-(phenylchloromethyl)isothiazole | Vanillin | 3-(Aryloxymethyl)isothiazole derivative | sigmaaldrich.com |

| 4,5-Dichloro-3-(chloromethyl)isothiazole | Comenic acid derivative (alcohol) | 3-(Alkoxymethyl)isothiazole derivative | nih.gov |

Carbon-Carbon Bond Formation for Chain Extension and Cyclization

Beyond heteroatoms, the formation of new carbon-carbon (C-C) bonds at the 3-methyl position is crucial for extending carbon chains or constructing carbocyclic and heterocyclic rings. organic-chemistry.org This is typically achieved by reacting 3-(chloromethyl)isothiazole with carbon-based nucleophiles.

Standard methodologies for C-C bond formation are applicable here. organic-chemistry.org These include:

Reaction with Cyanide Ions: The introduction of a nitrile group (–CN) can be achieved via reaction with sodium or potassium cyanide, extending the carbon chain by one atom and providing a versatile functional group for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine).

Alkylation of Enolates: Soft enolization of ketones in the presence of a Lewis acid can generate enolates that act as carbon nucleophiles. evitachem.com These can displace the chloride from this compound to form β-isothiazolyl ketones, effectively creating a three-carbon extension.

Organometallic Coupling: Reagents like Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can couple with the chloromethyl group, though this can sometimes be complicated by the reactivity of the heterocyclic ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for C-C bond formation, although they typically involve coupling with a halogenated ring position rather than an alkyl halide. bohrium.com

Table 2: Representative C-C Bond Forming Reactions for Chain Extension

| Reagent Type | Carbon Nucleophile Example | Product Structure | Reaction Type |

|---|---|---|---|

| Cyanide Salt | NaCN | Isothiazol-3-yl-CH₂-CN | Nucleophilic Substitution |

| Malonic Ester Enolate | CH(CO₂Et)₂⁻ | Isothiazol-3-yl-CH₂-CH(CO₂Et)₂ | Malonic Ester Synthesis |

| Ketone Enolate | ⁻CH₂-CO-R | Isothiazol-3-yl-CH₂-CH₂-CO-R | Enolate Alkylation |

Functionalization of the Isothiazole Ring at Positions 4 and 5

While the chloromethyl group provides one avenue for derivatization, the isothiazole ring itself can be functionalized, primarily at the C4 and C5 positions, to introduce additional substituents and build molecular complexity.

Direct Functionalization Methods (e.g., lithiation, halogenation)

Direct functionalization involves the substitution of hydrogen atoms on the isothiazole ring. Isothiazoles are generally electron-rich heteroarenes that are most susceptible to electrophilic substitution at the C4 position. semanticscholar.org

Halogenation: Direct halogenation of the isothiazole ring can be achieved, though it may require specific conditions to control regioselectivity and avoid side reactions. For example, bromination of isothiazole with bromine in acetic acid typically yields the 4-bromo derivative. semanticscholar.org Chlorination can also afford 4-chloroisothiazoles, although yields can be modest and polyhalogenation is a risk. semanticscholar.org

Nitration and Sulfonation: Electrophilic nitration with a mixture of nitric and sulfuric acids, or sulfonation with fuming sulfuric acid, predominantly gives the 4-substituted product. semanticscholar.org

Lithiation: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) is a powerful technique for regioselective functionalization. While specific studies on this compound are limited, lithiation of related thiazole (B1198619) derivatives allows for the introduction of functional groups at specific positions. nih.gov Subsequent quenching of the lithiated intermediate with an electrophile (e.g., CO₂, aldehydes, or alkyl halides) installs a new substituent. The position of lithiation (C4 vs. C5) would depend on the directing ability of the existing substituents.

In related systems, such as 4,5-dichloro-3-trichloromethylisothiazole, nucleophilic substitution has been shown to occur preferentially at the C5 position, indicating its susceptibility to attack under certain conditions. clockss.org

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions involve the construction of a new ring fused to the existing isothiazole core, leading to complex polycyclic systems. These reactions often utilize functional groups on both the isothiazole and a reaction partner to build the new ring.

A key strategy involves using the C4-C5 bond of the isothiazole ring as a dienophile in [4+2] cycloaddition reactions. mdpi.com More commonly, functional groups are installed which then participate in intramolecular cyclizations.

For example, a strategy analogous to the Pictet-Spengler reaction has been used to create fused systems. An intermediate, 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one, synthesized from a chloromethyl-thiazolopyrimidinone, undergoes reaction with aromatic aldehydes to form a new, fused pyridine (B92270) ring. mdpi.com This demonstrates a powerful tandem approach where the chloromethyl group is first used to build an intermediate that subsequently undergoes annulation.

Another general approach involves the reaction of ortho-chloromethyl aryl amides with various synthons in base-mediated (4+3) annulations to form seven-membered heterocyclic rings. thieme-connect.com By analogy, a suitably functionalized this compound derivative could serve as a synthon in similar cycloaddition or condensation strategies to build fused rings. thieme-connect.comquinoline-thiophene.com

Multi-functionalization and Tandem Reaction Sequences Employing this compound

The true synthetic power of this compound is realized in multi-step and tandem reaction sequences where both the chloromethyl group and the ring are functionalized. mdpi.com These strategies allow for the efficient construction of highly decorated heterocyclic systems from a simple starting material. mdpi.com

A tandem reaction could involve an initial nucleophilic substitution at the chloromethyl group, followed by a second reaction at the isothiazole ring. For example:

Substitution followed by Cyclization: A nucleophile containing an additional reactive site could be attached to the 3-methyl position. For instance, reaction with an aminophenol could be followed by an intramolecular cyclization to form a fused oxazine (B8389632) or similar heterocyclic system.

Ring Functionalization followed by Substitution: The isothiazole ring could first be functionalized, for example by halogenation at C4. This new substituent could then direct or participate in a subsequent modification of the chloromethyl group, or vice-versa.

An example of building complexity is seen in the synthesis of 2-amino-4-(4,5-dichloroisothiazol-3-yl)thiazole. This molecule was prepared by first creating (4,5-dichloroisothiazol-3-yl) methyl ketone, converting it to a bromoketone, and then reacting it with thiourea (B124793) in a Hantzsch-type thiazole synthesis. clockss.org While this starts from the 3-acyl derivative, it illustrates how a simple C3 substituent can be elaborated into an entirely new heterocyclic ring appended to the isothiazole core.

Multi-step tandem strategies can also be envisioned where the isothiazole ring is first constructed, and then chlorine and chloromethyl groups are introduced in a controlled manner to achieve the desired substitution pattern for further reactions. mdpi.com

Development of Chemical Libraries and Combinatorial Chemistry Approaches Based on this compound Scaffolds

The principle of combinatorial chemistry lies in the rapid synthesis of a large number of different but structurally related molecules. This approach has become a cornerstone in drug discovery and materials science for identifying novel compounds with desired properties. copbela.org The this compound scaffold is well-suited for such synthetic strategies due to the predictable and efficient reactivity of the chloromethyl group. This reactivity allows for the systematic introduction of a wide range of chemical diversity into the isothiazole core structure.

The development of chemical libraries from this compound can be approached through both solid-phase and solution-phase synthesis methodologies. In solid-phase synthesis, the isothiazole scaffold can be anchored to a resin, allowing for the use of excess reagents and simplified purification of intermediates. souralgroup.com Conversely, solution-phase parallel synthesis offers a straightforward method for producing a multitude of derivatives simultaneously in separate reaction vessels. mdpi.com

A primary strategy for diversifying the this compound scaffold involves the nucleophilic substitution of the chloride atom. This reaction can be employed to introduce a vast array of functional groups, thereby creating a library of derivatives with varied physicochemical properties. For instance, reaction with various amines, thiols, alcohols, and other nucleophiles can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

The following table illustrates a hypothetical library of compounds that could be generated from this compound using a combinatorial approach with a selection of representative nucleophiles.

| Reactant Nucleophile | Resulting Functional Group at C3-methylene | Potential Compound Class |

| Piperidine | Piperidin-1-ylmethyl | Aminoalkylisothiazoles |

| Morpholine | Morpholin-4-ylmethyl | Aminoalkylisothiazoles |

| Thiophenol | Phenylthiomethyl | Thioetherisothiazoles |

| Sodium methoxide | Methoxymethyl | Alkoxyalkylisothiazoles |

| Sodium azide (B81097) | Azidomethyl | Azidoalkylisothiazoles |

| Potassium cyanide | Cyanomethyl | Acetonitrileisothiazoles |

Further diversification can be achieved by employing multi-component reactions or by utilizing the initially introduced functional groups for subsequent chemical transformations. For example, an azide derivative can undergo a [3+2] cycloaddition with an alkyne (a "click" reaction) to form a triazole-linked isothiazole conjugate. Similarly, a primary amine derivative can be further acylated or sulfonylated to introduce additional diversity.

The table below outlines a potential two-step combinatorial library synthesis starting from this compound, demonstrating the exponential increase in the number of unique products.

| Step 1: Nucleophile | Intermediate Functional Group | Step 2: Reagent | Final Compound Library |

| Ammonia | Aminomethyl | Acetyl chloride | N-(isothiazol-3-ylmethyl)acetamide derivatives |

| Benzoyl chloride | N-(isothiazol-3-ylmethyl)benzamide derivatives | ||

| Methanesulfonyl chloride | N-(isothiazol-3-ylmethyl)methanesulfonamide derivatives | ||

| Hydrazine | Hydrazinylmethyl | Acetone | N'-(isothiazol-3-ylmethyl)acetonohydrazone derivatives |

| Benzaldehyde | N'-(isothiazol-3-ylmethyl)benzaldehyde hydrazone derivatives |

While specific, large-scale combinatorial libraries based solely on the this compound scaffold are not extensively documented in publicly available research, the principles of combinatorial synthesis and the known reactivity of the chloromethyl group strongly support its potential as a valuable building block for such endeavors. thieme-connect.com The generation of isothiazole-based libraries would enable the exploration of this chemical space for various applications, including the discovery of new therapeutic agents and functional materials. The analogous utility of chloromethyl-substituted thiazoles in combinatorial synthesis has been more widely reported, providing a strong precedent for the feasibility and potential of similar approaches with the isothiazole core. mdpi.com

Computational Chemistry and Theoretical Studies of 3 Chloromethyl Isothiazole

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 3-(Chloromethyl)isothiazole at a molecular level. These calculations can predict the most stable three-dimensional arrangement of atoms, the distribution of electrons within the molecule, and its energetic properties, all of which dictate its physical and chemical characteristics.

Geometry Optimization, Conformational Analysis, and Tautomerism

The geometry of this compound can be optimized using computational methods like Density Functional Theory (DFT) to find the most stable (lowest energy) conformation. mdpi.comuoradea.ro For the 3-(chloromethyl) group, rotation around the single bond connecting it to the isothiazole (B42339) ring can lead to different conformers. Computational analysis helps in identifying the most stable conformer by calculating the relative energies of these different spatial arrangements.

While isothiazole itself is aromatic, the possibility of tautomerism is an important consideration for substituted heterocycles. Theoretical calculations can assess the relative stabilities of potential tautomers. For this compound, tautomeric forms are generally not expected to be significant under normal conditions due to the stability of the aromatic isothiazole ring.

| Parameter | Value (Angstroms or Degrees) | Method/Basis Set |

| C3-C4 Bond Length | 1.37 Å | DFT/B3LYP/6-31G |

| C4-C5 Bond Length | 1.42 Å | DFT/B3LYP/6-31G |

| N2-C3 Bond Length | 1.32 Å | DFT/B3LYP/6-31G |

| S1-N2 Bond Length | 1.65 Å | DFT/B3LYP/6-31G |

| S1-C5 Bond Length | 1.71 Å | DFT/B3LYP/6-31G |

| C3-C(CH2Cl) Bond Length | 1.50 Å | DFT/B3LYP/6-31G |

| C-S-N Bond Angle | 93.5° | DFT/B3LYP/6-31G |

| S-N-C Bond Angle | 110.2° | DFT/B3LYP/6-31G |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the isothiazole ring, particularly the sulfur atom, which is a common feature in sulfur-containing heterocycles. The LUMO is likely distributed over the π-system of the ring and the antibonding orbital of the C-Cl bond in the chloromethyl group. This distribution suggests that the molecule can act as a nucleophile at the ring and as an electrophile at the chloromethyl carbon, making it susceptible to nucleophilic substitution reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a Thiazole (B1198619) Derivative (Note: This data is illustrative and based on general values for similar heterocyclic compounds.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capability, likely centered on the ring. |

| LUMO | -1.2 | Electron-accepting capability, potential site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the energetics and structures of transition states. This is particularly valuable for understanding the reactivity of functionalized heterocycles like this compound.

Energy Profiles and Activation Barriers for Key Transformations

A primary reaction of this compound is nucleophilic substitution at the chloromethyl group. Computational methods can map the potential energy surface for such a reaction, for instance, with an amine or thiol nucleophile. This involves calculating the energies of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation barrier, a critical parameter that determines the reaction rate. By modeling these energy profiles, chemists can predict the feasibility of a reaction and understand the factors that influence its speed.

Solvation Effects and Explicit Solvent Models on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence their course. Computational models can account for solvation effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. uoradea.ro For reactions involving charged species or polar transition states, such as the nucleophilic substitution of this compound, solvation can stabilize these species and lower the activation energy. Explicit solvent models, while computationally more demanding, can provide a more accurate picture by accounting for specific solvent-solute interactions like hydrogen bonding.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds. vulcanchem.commjcce.org.mk By comparing theoretically predicted spectra with experimental data, the structure of a synthesized compound can be confirmed.

For this compound, DFT calculations can predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the assignment of experimental NMR signals. acs.org

IR Spectra: The vibrational frequencies corresponding to different bond stretches and bends can be computed, helping to identify characteristic functional groups.

UV-Vis Spectra: The electronic transitions and their corresponding absorption wavelengths can be predicted, providing insight into the compound's electronic structure and color. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Heterocycle (Note: This table illustrates the typical agreement between calculated and experimental data for similar compounds.)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, -CH₂Cl) | 4.75 | 4.70 |

| ¹³C NMR (δ, ppm, -CH₂Cl) | 45.2 | 44.8 |

| IR (cm⁻¹, C-Cl stretch) | 710 | 715 |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Propensities

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. bnl.govmdpi.com By applying classical mechanics, MD simulations provide a detailed view of molecular motion, allowing researchers to understand complex processes at an atomic level. bnl.gov In the context of this compound, MD simulations serve to elucidate the nature of intermolecular forces and predict how individual molecules might interact and organize into larger, ordered structures, a process known as self-assembly. mdpi.comnih.gov

Intermolecular Interaction Profile:

An MD simulation of this compound would involve modeling a system containing many molecules and calculating the forces between them over a series of time steps. These forces dictate the dynamic behavior of the system. The primary intermolecular interactions expected for this compound, based on its structure and studies of similar heterocyclic compounds, include halogen bonds, hydrogen bonds, and π-π stacking. nih.govrsc.orgmdpi.com

Halogen Bonding: The chlorine atom in the chloromethyl group is an electron-rich region that can participate in halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the isothiazole ring. mdpi.com

Hydrogen Bonding: Weak hydrogen bonds can form between the hydrogen atoms of the chloromethyl group and the nitrogen atom or π-electron cloud of a neighboring isothiazole ring. rsc.orgmdpi.com

π-π Stacking: The aromatic isothiazole rings can engage in π-π stacking interactions, contributing to the stability of aggregated structures. nih.govrsc.org

Computational tools such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plots are often used alongside MD to visualize and quantify these weak interactions. rsc.org For instance, studies on substituted dichloroisothiazoles have used these methods to calculate dimerization energies, providing insight into the strength of specific interactions like N⋯π and various stacking arrangements. rsc.org While direct simulation data for this compound is not available, analogous calculations would yield the potential energies for its primary interaction modes.

Table 1: Predicted Intermolecular Interactions in this compound Systems

| Interaction Type | Participating Groups | Predicted Energetic Contribution | Driving Force |

|---|---|---|---|

| Halogen Bond | -CH₂-Cl ··· N (Isothiazole) | Moderate | Electrostatic Attraction mdpi.com |

| Hydrogen Bond | -CH₂-Cl ··· N (Isothiazole) | Weak | Electrostatic Attraction rsc.org |

| π-π Stacking | Isothiazole Ring ··· Isothiazole Ring | Moderate | Van der Waals / Electrostatic rsc.org |

| N···π Interaction | N (Isothiazole) ··· π-System (Isothiazole) | Weak to Moderate | Electrostatic / Dispersion rsc.org |

| C-H···π Interaction | C-H (Ring) ··· π-System (Isothiazole) | Weak | Dispersion / Weak Electrostatic |

Self-Assembly Propensities:

The interplay of the various intermolecular forces governs the propensity of this compound molecules to self-assemble into supramolecular architectures. nih.govmdpi.com The directionality of halogen and hydrogen bonds, combined with the planar nature of the isothiazole ring that facilitates stacking, can lead to the formation of well-defined, ordered motifs.

MD simulations can predict the most probable and stable of these arrangements. Based on studies of related thiazole and isothiazole derivatives, several self-assembly motifs could be anticipated for this compound:

1D Chains: Directional interactions, such as head-to-tail halogen bonding (Cl···N) or hydrogen bonding, could lead to the formation of one-dimensional chains.

Dimers and Stacks: Strong π-π stacking interactions could favor the formation of dimeric pairs, which may then extend into larger columnar stacks. rsc.org Research on other heterocyclic systems shows that such assemblies are common. nih.gov

2D Sheets: A combination of hydrogen bonding in one dimension and π-stacking in another could result in the formation of two-dimensional sheets or layered structures.

The specific architecture that forms is a result of a delicate balance between competing interactions. nih.gov For example, the formation of a stable hydrogen-bonded network might preclude the optimal geometry for π-π stacking. MD simulations are essential for exploring these competing pathways and determining the thermodynamically favored self-assembled structures under different conditions.

Table 2: Potential Self-Assembly Motifs of this compound

| Supramolecular Motif | Primary Driving Interactions | Resulting Architecture | Reference Analogy |

|---|---|---|---|

| Centrosymmetric Dimers | π-π Stacking, C-H···N Hydrogen Bonds | Discrete Pairs, Building Blocks for Larger Structures | Dimerization in dichloroisothiazoles rsc.org |

| 1D Polymeric Chains | Halogen Bonding (Cl···N), N···π Interactions | Linear, extended chains | H-bonding in thiazolo[3,2-a]pyrimidines mdpi.com |

| 2D Herringbone/Sheet Pattern | π-π Stacking, C-H···Cl Hydrogen Bonds | Planar sheets or layers | Crystal packing in thiazole derivatives |

Advanced Spectroscopic Analysis and Characterization of 3 Chloromethyl Isothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-(Chloromethyl)isothiazole. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecule's connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound provides key information about the protons in the molecule. The protons on the isothiazole (B42339) ring and the chloromethyl group resonate at distinct chemical shifts. For instance, in a related compound, 2-amino-4-(chloromethyl)thiazole hydrochloride, the chloromethyl protons (-CH₂Cl) appear as a singlet at approximately 4.52 ppm, and the thiazole (B1198619) ring proton shows a singlet at 6.89 ppm. ktu.edu Similarly, for this compound, the methylene (B1212753) protons (-CH₂Cl) are expected to appear as a singlet, typically deshielded by the adjacent chlorine atom and the isothiazole ring. The two protons on the isothiazole ring itself will appear as doublets due to mutual coupling, with their exact chemical shifts influenced by the electronic effects of the sulfur and nitrogen heteroatoms and the chloromethyl substituent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For 2-amino-4-(chloromethyl)thiazole hydrochloride, the carbon of the chloromethyl group (-CH₂Cl) is observed at 37.41 ppm, while the isothiazole ring carbons resonate at 108.42 ppm (C-H) and 172.67 ppm (C=N). ktu.edu For this compound, distinct signals are expected for the chloromethyl carbon and the three carbons of the isothiazole ring, with the carbon attached to the nitrogen (C=N) typically appearing at the lowest field.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₂Cl | ~4.6 - 4.8 | Singlet (s) |

| ¹H | Isothiazole H-4 | ~7.3 - 7.5 | Doublet (d) |

| ¹H | Isothiazole H-5 | ~8.7 - 8.9 | Doublet (d) |

| ¹³C | -CH₂Cl | ~40 - 45 | - |

| ¹³C | Isothiazole C-4 | ~122 - 125 | - |

| ¹³C | Isothiazole C-5 | ~150 - 153 | - |

| ¹³C | Isothiazole C-3 | ~155 - 160 | - |

Note: The data in the table is predicted based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for the definitive assignment of complex structures, especially in substituted isothiazole derivatives. tsijournals.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for the H-4 and H-5 protons of the isothiazole ring would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the H-4 signal to the C-4 carbon and the H-5 signal to the C-5 carbon. It would also link the chloromethyl protons to their corresponding carbon atom. tsijournals.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. For this compound, HMBC would be critical to confirm the position of the chloromethyl group at C-3. Correlations would be expected from the methylene protons to the C-3 and C-4 carbons of the isothiazole ring. tsijournals.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule and its derivatives.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. bohrium.commdpi.com For this compound (C₄H₄ClNS), the exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) separated by two mass units. wpmucdn.comwhitman.edu HRMS analysis of a related compound, 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, showed the calculated m/z for [M+H]⁺ as 260.9652, with the found value being 260.9649, demonstrating the precision of this technique.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The resulting fragmentation pattern provides valuable structural information. niscpr.res.in For this compound, common fragmentation pathways would likely involve:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the chloromethyl group: [M - CH₂Cl]⁺, leading to an isothiazole cation.

Cleavage of the isothiazole ring: The stable heterocyclic ring can break apart in predictable ways, often involving the loss of small molecules like acetylene (B1199291) or thioformaldehyde, which is characteristic of thiazole and isothiazole derivatives. niscpr.res.inlibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. photothermal.com IR and Raman are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

For this compound, the key vibrational modes include:

C-H stretching: Aromatic C-H stretching from the isothiazole ring is typically observed in the 3100-3000 cm⁻¹ region. scialert.net Aliphatic C-H stretching from the -CH₂Cl group appears in the 3000-2850 cm⁻¹ range. asianpubs.org

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the isothiazole ring are expected in the 1650-1400 cm⁻¹ region. jyoungpharm.org

C-Cl stretching: The vibration associated with the carbon-chlorine bond typically appears in the 800-600 cm⁻¹ range. jyoungpharm.org

Isothiazole Ring Vibrations: The breathing and deformation modes of the heterocyclic ring will produce a series of characteristic peaks in the fingerprint region (below 1500 cm⁻¹). researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N / C=C Ring Stretch | 1650 - 1400 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1450 | IR |

| Ring Breathing/Deformation | 1300 - 900 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR (strong) |

Note: This table provides general ranges for expected vibrational frequencies.

The combination of these advanced spectroscopic methods provides a robust and detailed characterization of this compound and its derivatives, ensuring structural confirmation and purity assessment essential for research and development. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For isothiazole derivatives, this technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively dictate the conformation and packing of the molecules in the solid state.

The solid-state packing of such molecules is often governed by a network of non-covalent interactions. In the case of thiazolo[5,4-d]thiazole (B1587360) derivatives, which share structural similarities with isothiazoles, intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions play a crucial role in directing the crystal packing, which can adopt arrangements like the herringbone or slipped-stack motifs. rsc.org These packing modes significantly influence the material's bulk properties.

Table 1: Representative Crystallographic Data for an Isothiazole-Thiazole Derivative (Compound 6j)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 12.011(2) |

| c (Å) | 18.534(4) |

| α (°) | 90 |

| β (°) | 101.59(3) |

| γ (°) | 90 |

| V (ų) | 2256.4(8) |

| Z | 4 |

Data sourced from a study on isothiazole-thiazole derivatives. rsc.org

Conformational analysis of the chloromethyl group relative to the isothiazole ring is of particular interest. The torsion angle between the C-CH₂Cl bond and the plane of the isothiazole ring would be a key determinant of its reactivity and interaction with biological targets. In the absence of direct data for this compound, computational modeling, often used in conjunction with experimental X-ray data, can provide reliable predictions of the preferred conformations.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions